

Application Notes and Protocols for CR665 in Rodent Pain Models

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Compound of Interest

Compound Name: CR665

Cat. No.: B3062350

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Introduction

CR665 is a potent and peripherally restricted kappa-opioid receptor (KOR) agonist that has shown promise in preclinical models of pain. Its limited ability to cross the blood-brain barrier reduces the incidence of centrally mediated side effects, such as sedation and dysphoria, which are common with other opioid analgesics. These application notes provide an overview of **CR665** and its successor, difelikefalin (CR845), and detail protocols for their use in common rodent pain models.

Mechanism of Action

CR665 and its analog difelikefalin exert their analgesic effects by selectively activating kappa-opioid receptors located on peripheral sensory neurons and immune cells.[1] As a G protein-coupled receptor (GPCR), the activation of KOR by **CR665** initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[2][3] This is primarily achieved through the G α i/o subunit, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and through the G β \gamma subunit, which modulates the activity of calcium and potassium channels.[4]

Data Presentation: CR665 and Difelikefalin Dosage in Rodent Pain Models

The following table summarizes the effective dosages of **CR665** and difelikefalin (CR845) in various rodent pain models. It is important to note that optimal doses may vary depending on the specific strain, sex, and age of the animals, as well as the specific experimental conditions.

Compound	Animal Model	Pain Type	Route of Administration	Effective Dose Range	Notes
CR665	Acetic Acid-Induced Writhing (Rat)	Visceral	Intravenous (i.v.)	EC50: 0.032 mg/kg	Showned high peripheral selectivity with no activity in the hot plate assay at doses up to 30 mg/kg.
Difelikefalin (CR845)	Acetic Acid-Induced Writhing (Mouse)	Visceral	Intravenous (i.v.)	ED50: 0.07 mg/kg	Dose-dependently inhibited pain behavior.[5]
Difelikefalin (CR845)	CFA-Induced Inflammatory Pain (Mouse)	Inflammatory	Intraperitoneal (i.p.) or Intravenous (i.v.)	ED50: 0.3 mg/kg	CFA (Complete Freund's Adjuvant) is used to induce a localized inflammation.
Difelikefalin (CR845)	Renal Ischemia-Reperfusion (Rat)	Inflammatory	Intravenous (i.v.)	0.01 - 0.1 mg/kg	Showned anti-inflammatory and renoprotective effects.
Difelikefalin (CR845)	Locomotor Activity Assessment (Mouse)	-	Intravenous (i.v.)	0.3 - 3.0 mg/kg	Doses in this range produced reductions in movement.

Experimental Protocols

Formalin-Induced Inflammatory Pain Model

This model is used to assess tonic, persistent pain and is sensitive to various classes of analgesics. It produces a biphasic pain response: an early, acute phase resulting from direct nociceptor activation, and a late, inflammatory phase involving central sensitization.

Materials:

- **CR665** or Difelikefalin solution
- Formalin solution (e.g., 2.5% in saline)
- Observation chambers
- Syringes and needles for administration

Procedure:

- Acclimatize mice or rats to the observation chambers for at least 20-30 minutes before the experiment.
- Administer **CR665**, difelikefalin, vehicle control, or a positive control analgesic via the desired route (e.g., i.p. or i.v.).
- After the appropriate pre-treatment time, inject a small volume (e.g., 20-50 μ L) of formalin solution subcutaneously into the plantar surface of one hind paw.
- Immediately place the animal back into the observation chamber and record the cumulative time spent licking, biting, or flinching the injected paw.
- Pain behavior is typically quantified in two phases: Phase I (0-5 minutes post-formalin) and Phase II (15-40 minutes post-formalin).

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain, characterized by the development of mechanical allodynia and thermal hyperalgesia.

Materials:

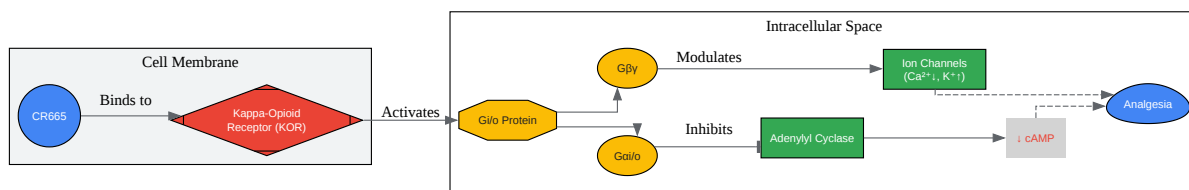
- **CR665** or Difelikefalin solution
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Surgical instruments
- Chromic gut sutures
- Behavioral testing apparatus (e.g., von Frey filaments, radiant heat source)

Procedure:

- Anesthetize the rat and surgically expose the sciatic nerve of one leg.
- Loosely tie four ligatures with chromic gut suture around the sciatic nerve, proximal to its trifurcation.
- Close the incision with sutures or wound clips.
- Allow the animals to recover for several days to a week, during which neuropathic pain behaviors will develop.
- Assess baseline mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus).
- Administer **CR665**, difelikefalin, or control solutions.
- Measure the paw withdrawal threshold (for mechanical allodynia) and paw withdrawal latency (for thermal hyperalgesia) at various time points after drug administration to assess the analgesic effect.

Visualizations

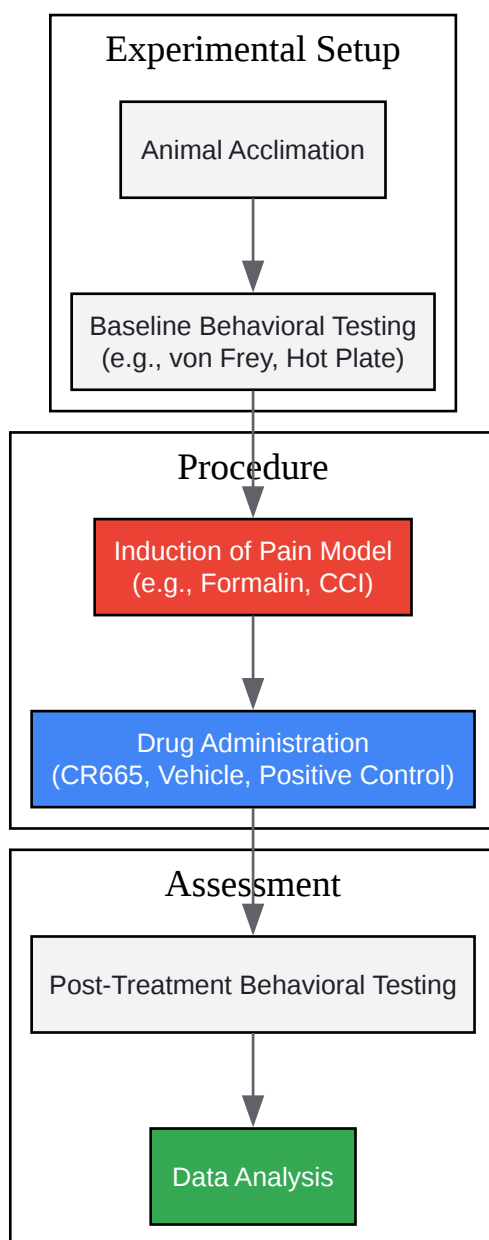
Signaling Pathway of CR665



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Caption: **CR665** binds to and activates the kappa-opioid receptor, leading to analgesia.

Experimental Workflow for Rodent Pain Model



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Caption: General workflow for assessing the analgesic efficacy of **CR665** in a rodent pain model.

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